An In-depth Technical Guide to 2,4-Dinitro-5-fluorotoluene (CAS 349-01-9)
An In-depth Technical Guide to 2,4-Dinitro-5-fluorotoluene (CAS 349-01-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitro-5-fluorotoluene, with the CAS number 349-01-9, is a substituted aromatic nitro compound. Structurally, it is a toluene molecule functionalized with two nitro groups and a fluorine atom. This compound is of significant interest to researchers and synthetic chemists as a versatile building block, particularly in the fields of medicinal chemistry and materials science. The presence of a fluorine atom and nitro groups on the aromatic ring imparts unique chemical reactivity, making it a valuable intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the two nitro groups makes the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the construction of diverse molecular scaffolds.
This guide provides a comprehensive overview of the chemical and physical properties, a detailed experimental protocol for its synthesis, its key chemical reactions, and its potential applications in drug discovery and development.
Physicochemical and Spectroscopic Data
The properties of 2,4-Dinitro-5-fluorotoluene are summarized in the tables below.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 349-01-9 | [1] |
| Molecular Formula | C₇H₅FN₂O₄ | [1] |
| Molecular Weight | 200.12 g/mol | [1] |
| Appearance | Pale lemon crystalline powder | [1] |
| Melting Point | 82 °C | [1] |
| Boiling Point | 129-130.5 °C (at 0.5 Torr) | [1] |
| Density (Predicted) | 1.497 ± 0.06 g/cm³ | [1] |
| Purity | Typically ≥98% |
Spectroscopic Data (Predicted)
While specific spectra for 2,4-Dinitro-5-fluorotoluene are not widely published, the expected spectroscopic characteristics can be inferred from analogous compounds such as 2-fluoro-5-nitrotoluene, 2,4-dinitrofluorobenzene, and 2,4-dinitrotoluene.[2][3][4][5]
| Spectroscopy | Predicted Chemical Shifts / Key Peaks |
| ¹H NMR | Aromatic protons (2H) would appear as complex multiplets in the downfield region (δ 7.5-8.5 ppm) due to coupling with each other and the fluorine atom. The methyl group protons (3H) would appear as a singlet or a closely spaced doublet (due to long-range coupling with fluorine) in the upfield region (δ 2.4-2.7 ppm). |
| ¹³C NMR | Aromatic carbons would show multiple signals in the range of δ 110-150 ppm. The carbon attached to the fluorine atom would exhibit a large C-F coupling constant. Carbons attached to the nitro groups would be significantly deshielded and appear further downfield. The methyl carbon would appear at approximately δ 15-20 ppm. |
| FT-IR (cm⁻¹) | Strong asymmetric and symmetric stretching vibrations for the nitro groups (NO₂) are expected around 1530-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-F stretching vibrations would be observed in the range of 1100-1250 cm⁻¹. Aromatic C-H stretching would be seen above 3000 cm⁻¹, and C=C stretching in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 200.12. Common fragmentation patterns would involve the loss of nitro groups (NO₂) and other small fragments. |
Synthesis of 2,4-Dinitro-5-fluorotoluene
Proposed Experimental Protocol
Reaction: Dinitration of 3-Fluorotoluene
Reagents:
-
3-Fluorotoluene
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a calculated amount of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add fuming nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C to create the nitrating mixture.
-
Once the nitrating mixture is prepared and cooled, add 3-fluorotoluene dropwise from the dropping funnel over a period of 1-2 hours. The temperature of the reaction mixture should be strictly maintained between 0 and 10 °C.
-
After the addition is complete, continue stirring the mixture at the same temperature for another 2-3 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure the completion of the dinitration.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A yellow solid precipitate of 2,4-Dinitro-5-fluorotoluene should form.
-
Filter the crude product using vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
For purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.
-
The purified product should be dried in a vacuum desiccator.
Work-up and Purification:
-
Alternatively, after pouring onto ice, the product can be extracted with an organic solvent like dichloromethane.
-
The organic layer should be washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be recrystallized.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of 2,4-Dinitro-5-fluorotoluene.
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of 2,4-Dinitro-5-fluorotoluene is dominated by the presence of the fluorine atom on an electron-deficient aromatic ring. The two strongly electron-withdrawing nitro groups activate the ring towards nucleophilic aromatic substitution (SNAr).[8] The fluorine atom is an excellent leaving group in such reactions.
This reactivity makes 2,4-Dinitro-5-fluorotoluene a valuable intermediate for introducing the 2,4-dinitro-5-methylphenyl moiety into various molecules.
Nucleophilic Aromatic Substitution (SNAr)
The primary reaction of this compound is the displacement of the fluoride ion by a wide range of nucleophiles. This includes:
-
Amines (aliphatic and aromatic): Reaction with primary or secondary amines yields N-substituted 2,4-dinitro-5-methylanilines. This is a common strategy for building complex molecular scaffolds.
-
Alcohols and Phenols: Alkoxides and phenoxides can displace the fluorine to form ethers.
-
Thiols: Thiolates react to form thioethers.
The general workflow for an SNAr reaction is depicted below.
Caption: General workflow for SNAr reactions using 2,4-Dinitro-5-fluorotoluene.
Potential Applications in Drug Discovery
While there are no widely marketed drugs that explicitly list 2,4-Dinitro-5-fluorotoluene as a direct precursor, its structural motifs are highly relevant in medicinal chemistry. The strategic incorporation of fluorine and nitro groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[9][10]
-
Kinase Inhibitors: The dinitrophenyl group is a known pharmacophore in some kinase inhibitors.[11][12] The ability to attach this group to various amine-containing scaffolds via the SNAr reaction makes 2,4-Dinitro-5-fluorotoluene a potentially useful building block for generating libraries of candidate kinase inhibitors for screening.[13] The subsequent reduction of the nitro groups to amines provides further opportunities for chemical modification.
-
Agrochemicals: Fluorinated and nitrated aromatic compounds are common intermediates in the synthesis of pesticides and herbicides.[10][14] The reactivity of 2,4-Dinitro-5-fluorotoluene makes it a candidate for the synthesis of new agrochemicals.
-
Precursor to other Intermediates: The nitro groups can be selectively reduced to amino groups, which can then be further functionalized. For example, reduction of one or both nitro groups opens up possibilities for amide bond formation, diazotization, and other transformations common in pharmaceutical synthesis.
Safety Information
2,4-Dinitro-5-fluorotoluene should be handled with care in a laboratory setting, following standard safety protocols for hazardous chemicals.
| Safety Information | Details | Reference(s) |
| Signal Word | Warning | [15] |
| Pictograms | GHS07 (Exclamation Mark) | [15] |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [15] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [15] |
It is essential to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
2,4-Dinitro-5-fluorotoluene is a valuable chemical intermediate with significant potential in synthetic chemistry. Its key feature is the activated fluorine atom, which readily undergoes nucleophilic aromatic substitution, allowing for the straightforward introduction of the dinitromethylphenyl group into a variety of molecular structures. While its direct application in marketed pharmaceuticals is not widely documented, its utility as a building block for creating libraries of compounds for drug discovery, particularly in the area of kinase inhibitors, is substantial. The information provided in this guide serves as a foundational resource for researchers and scientists looking to utilize this compound in their synthetic endeavors.
References
- 1. 2,4-DINITRO-5-FLUOROTOLUENE CAS#: 349-01-9 [m.chemicalbook.com]
- 2. 2-Fluoro-5-nitrotoluene(455-88-9) 1H NMR spectrum [chemicalbook.com]
- 3. 2,4-Dinitrofluorobenzene(70-34-8) 1H NMR spectrum [chemicalbook.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. spectrabase.com [spectrabase.com]
- 6. prepchem.com [prepchem.com]
- 7. CN106748796B - The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis- - Google Patents [patents.google.com]
- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
2,4-Dinitro-5-fluorotoluene
Peptide (N-terminus)
DNP-Peptide
DNP-Amino Acid (Yellow)
Free Amino Acids